molecular formula C16H16N2O7 B11546602 ethyl {2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate

ethyl {2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate

Cat. No.: B11546602
M. Wt: 348.31 g/mol
InChI Key: RXHZJDJGASMLSZ-UHFFFAOYSA-N
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Description

Ethyl {2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate is a complex organic compound with a unique structure It features a phenoxy group substituted with a methoxy group and a trioxotetrahydropyrimidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate typically involves multiple steps. One common route includes the following steps:

    Formation of the phenoxy intermediate: The starting material, 2-methoxyphenol, undergoes a reaction with ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-methoxyphenoxyacetate.

    Introduction of the trioxotetrahydropyrimidinylidene group: The intermediate is then reacted with a suitable reagent, such as 2,4,6-trioxotetrahydropyrimidine, under acidic conditions to introduce the trioxotetrahydropyrimidinylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or methoxy derivatives.

Scientific Research Applications

Ethyl {2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl {2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Ethyl {2-methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate can be compared with similar compounds, such as:

    Ethyl 2-methoxyphenoxyacetate: Lacks the trioxotetrahydropyrimidinylidene group.

    2-Methoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenol: Lacks the ethyl acetate moiety.

    Ethyl 4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxyacetate: Lacks the methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O7

Molecular Weight

348.31 g/mol

IUPAC Name

ethyl 2-[2-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C16H16N2O7/c1-3-24-13(19)8-25-11-5-4-9(7-12(11)23-2)6-10-14(20)17-16(22)18-15(10)21/h4-7H,3,8H2,1-2H3,(H2,17,18,20,21,22)

InChI Key

RXHZJDJGASMLSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OC

Origin of Product

United States

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